REACTION_CXSMILES
|
O.Cl.[C:3]([C:5]1[C:6]([N:17]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)=[N:7][CH:8]=[C:9]([C:11]2[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=2)[CH:10]=1)#[N:4].C>O>[C:3]([C:5]1[C:6]([N:17]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)=[N:7][CH:8]=[C:9]([C:11]2[CH:12]=[CH:13][N:14]=[CH:15][CH:16]=2)[CH:10]=1)#[N:4] |f:0.1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
FILTRATION
|
Details
|
filtered off with suction after 15 minutes
|
Duration
|
15 min
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
TEMPERATURE
|
Details
|
The filtrate is cooled to 30° C
|
Type
|
STIRRING
|
Details
|
While stirring
|
Type
|
CUSTOM
|
Details
|
to run in over a period of one hour at this temperature until pH 8-9
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed with total of 30 l water
|
Type
|
CUSTOM
|
Details
|
The yield is 4.1 kg (93.2% of the theoretical yield), with a melting point of 126° C.-128° C
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C=1C(=NC=C(C1)C1=CC=NC=C1)N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |